molecular formula C13H18BIO3 B1473761 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256781-69-7

2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1473761
M. Wt: 360 g/mol
InChI Key: WNIUBTIVQXWKEO-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more. For 2-Iodo-5-methoxyphenol, a component of the compound, the density is 1.9±0.1 g/cm3, the boiling point is 245.7±25.0 °C at 760 mmHg, and the vapor pressure is 0.0±0.5 mmHg at 25°C .

Scientific Research Applications

Precision Polymer Synthesis

This compound has been explored for its utility in precision polymer synthesis. For instance, it has been used in catalyst-transfer Suzuki-Miyaura coupling polymerization to yield polymers like poly(3-hexylthiophene) (P3HT) with narrow molecular weight distribution and high regioregularity. These polymers have applications in organic electronics, highlighting the compound's role in enabling the synthesis of high-performance materials (Yokozawa et al., 2011).

Chemical Synthesis and Drug Development

In the realm of chemical synthesis and drug development, derivatives of the mentioned compound have been synthesized for their inhibitory activity against serine proteases, indicating potential therapeutic applications (Spencer et al., 2002). Additionally, its application in the synthesis of substituted alkyl and aryl pinacolboronates showcases its versatility in organic synthesis (Murphy et al., 2015).

Advanced Materials and Nanotechnology

The compound's derivatives have been utilized in the synthesis of boron-containing stilbene derivatives, which are of interest for their potential in new materials for LCD technology and therapeutic applications for neurodegenerative diseases (Das et al., 2015). This underscores its significance in the development of materials with advanced optical and electronic properties.

properties

IUPAC Name

2-(2-iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BIO3/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIUBTIVQXWKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BIO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743454
Record name 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

1256781-69-7
Record name 2-(2-Iodo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-(Methoxy)-2-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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